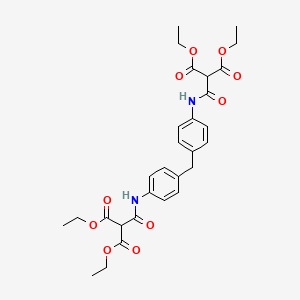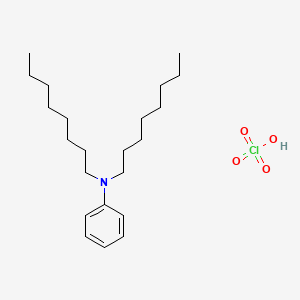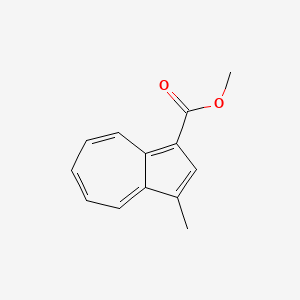![molecular formula C6H11ClS B14623868 {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane CAS No. 56988-06-8](/img/structure/B14623868.png)
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane is an organic compound with the molecular formula C6H11ClS It features a cyclopropane ring substituted with a sulfanyl group and a chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane typically involves the reaction of cyclopropylmethyl chloride with 2-chloroethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chloride ion from the cyclopropylmethyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Azides, nitriles, and other substituted derivatives.
Aplicaciones Científicas De Investigación
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in studies involving the modification of biomolecules, such as proteins and nucleic acids.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The chloroethyl group can undergo substitution reactions, introducing new functional groups that alter the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl chloride: Similar structure but lacks the sulfanyl group.
2-Chloroethanethiol: Contains the chloroethyl and sulfanyl groups but lacks the cyclopropane ring.
Cyclopropylmethyl sulfide: Contains the cyclopropane ring and sulfanyl group but lacks the chloroethyl group.
Uniqueness
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane is unique due to the combination of its cyclopropane ring, sulfanyl group, and chloroethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Propiedades
Número CAS |
56988-06-8 |
|---|---|
Fórmula molecular |
C6H11ClS |
Peso molecular |
150.67 g/mol |
Nombre IUPAC |
2-chloroethylsulfanylmethylcyclopropane |
InChI |
InChI=1S/C6H11ClS/c7-3-4-8-5-6-1-2-6/h6H,1-5H2 |
Clave InChI |
DJGLUNWCBBXKDU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)




![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)






![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
